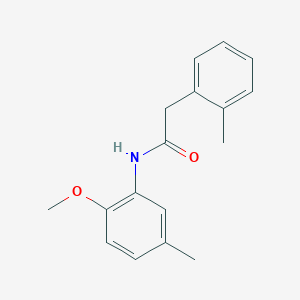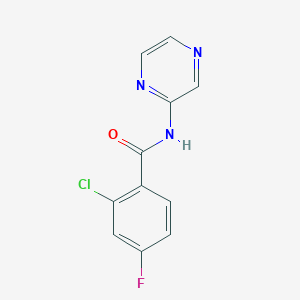
N-(2-methoxy-5-methylphenyl)-2-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-2-(2-methylphenyl)acetamide, commonly known as MMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMMA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.36 g/mol.
科学的研究の応用
MMMA has shown potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs. MMMA has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. MMMA has also been studied for its potential use in the treatment of cancer. Studies have shown that MMMA inhibits the proliferation of cancer cells and induces apoptosis, making it a potential candidate for the development of anticancer drugs.
作用機序
The exact mechanism of action of MMMA is not fully understood. However, studies have suggested that MMMA acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation and pain. By inhibiting COX-2, MMMA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
MMMA has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. Studies have also shown that MMMA has a low toxicity profile and does not cause any significant adverse effects on the liver and kidneys. MMMA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
実験室実験の利点と制限
One of the main advantages of MMMA is its low toxicity profile, making it a potential candidate for the development of new drugs. MMMA is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one of the limitations of using MMMA in laboratory experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.
将来の方向性
There are several future directions for research on MMMA. One potential area of research is in the development of new drugs for the treatment of pain and inflammation-related disorders. MMMA has shown promising results in animal models and may be a potential candidate for clinical trials. Another area of research is in the development of new anticancer drugs. MMMA has shown potential in inhibiting the proliferation of cancer cells and inducing apoptosis and may be a potential candidate for the development of new anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of MMMA and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, MMMA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMMA has shown potential in the development of new drugs for the treatment of pain and inflammation-related disorders and as a potential candidate for the development of new anticancer drugs. Further research is needed to fully understand the mechanism of action of MMMA and its potential applications in other fields of scientific research.
合成法
The synthesis of MMMA involves the reaction of 2-methoxy-5-methylphenylamine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization to obtain pure MMMA.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-8-9-16(20-3)15(10-12)18-17(19)11-14-7-5-4-6-13(14)2/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGYRTXLXIDCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-propoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5434533.png)

![2-{[4-(allyloxy)-3-methoxybenzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B5434541.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide hydrochloride](/img/structure/B5434552.png)
![3-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5434565.png)
![N-benzyl-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5434575.png)
![7-(3-chloro-4-methylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5434581.png)
![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5434590.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-ethyl-N-phenylacetamide](/img/structure/B5434596.png)
![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5434597.png)
![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5434617.png)


![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]alanine](/img/structure/B5434635.png)